molecular formula C9H3F7N2 B12838277 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole

6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12838277
M. Wt: 272.12 g/mol
InChI Key: RGUNTHWRXSMJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of fluorine atoms and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzimidazole ring.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1H-benzimidazole: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    6-Chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole: Contains chlorine instead of fluorine, leading to variations in reactivity and applications.

    5-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole: The position of the fluorine atom is different, affecting its chemical behavior.

Uniqueness

6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole is unique due to the specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H3F7N2

Molecular Weight

272.12 g/mol

IUPAC Name

6-fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3F7N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18)

InChI Key

RGUNTHWRXSMJRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)F

Origin of Product

United States

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